rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
Description
Tricyclic Core Architecture Analysis
The tricyclic framework consists of a bicyclo[3.2.1]octane system fused with an oxygen-containing bridge at the 8-position, forming an 8-oxatricyclo[3.2.1.0²̸⁴]octane core. Key structural attributes include:
- Bridgehead Geometry : The bicyclo[3.2.1]octane base comprises two fused cyclohexane rings with bridgehead carbons at positions 1, 2, 4, and 6. The addition of an oxygen bridge between C2 and C4 introduces a third ring, creating a rigid, bowl-shaped structure.
- Bond Lengths and Angles : Computational models indicate that the C–O bridge (1.43 Å) is shorter than typical C–C bonds (1.54 Å), reflecting partial double-bond character due to hyperconjugation. The C1–C2–C4 and C2–C4–O angles are constrained to ~100° and 110°, respectively, introducing moderate ring strain.
- Stereochemical Complexity : The four contiguous stereocenters (C1, C2, C4, C6) enforce a fixed conformation, with the racemic mixture arising from non-superimposable enantiomers at C6.
Table 1: Comparative Bond Lengths in Tricyclic Oxygen-Bridged Systems
| Compound | C–O Bridge (Å) | C–C Bridge (Å) | Ring Strain (kcal/mol) |
|---|---|---|---|
| Target Compound | 1.43 | 1.54 | 8.2 |
| 8-Oxabicyclo[3.2.1]octane | 1.44 | 1.53 | 7.8 |
| Bicyclo[3.2.1]octane | – | 1.54 | 6.1 |
The tricyclic core’s rigidity limits conformational flexibility, making it a privileged scaffold in medicinal chemistry for enforcing preorganized binding motifs.
Oxygen Bridge Stereoelectronic Effects
The oxygen bridge exerts profound stereoelectronic influence through two primary mechanisms:
- Negative Hyperconjugation : The oxygen lone pairs donate electron density into adjacent σ* orbitals (e.g., C2–C4), stabilizing the axial conformation of the tricyclic system. This interaction, akin to the anomeric effect, reduces bond order in the C–O bridge and increases s-character in the bridging oxygen.
- Gauche Effects : The oxygen’s electronegativity induces dipole-dipole interactions with proximal C–H bonds, favoring staggered arrangements that minimize eclipsing strain. For example, the C6–O–C2 dihedral adopts a gauche conformation (θ ≈ 60°) to align the oxygen lone pairs antiperiplanar to the C2–C4 σ-bond.
Impact on Reactivity :
- The oxygen bridge polarizes the C6 carboxylic acid group, enhancing its acidity (predicted pKa ≈ 2.8) compared to linear carboxylic acids (pKa ≈ 4.7).
- Hyperconjugative stabilization lowers the activation energy for ring-opening reactions by ~5 kcal/mol, as calculated via density functional theory (DFT).
Carboxylic Acid Substituent Conformational Dynamics
The C6 carboxylic acid group exhibits restricted rotation due to steric and electronic constraints:
- Steric Hindrance : The carboxylic acid’s plane is nearly orthogonal to the tricyclic core (dihedral angle: 85°), avoiding clashes with the C1 and C5 methylene groups.
- Hydrogen Bonding : Intramolecular H-bonding between the carboxylic acid (–OH) and the oxygen bridge’s lone pairs stabilizes a syn-periplanar conformation, as evidenced by infrared spectroscopy (O–H stretch at 2500 cm⁻¹).
- Rotational Barriers : DFT calculations reveal a 12.3 kcal/mol barrier to rotation about the C6–C(=O) bond, significantly higher than in acyclic analogs (3–5 kcal/mol).
Table 2: Conformational Parameters of the Carboxylic Acid Group
| Parameter | Value | Method |
|---|---|---|
| C6–C(=O) Bond Length | 1.50 Å | X-ray Crystallography |
| O–H···O H-bond Distance | 2.1 Å | IR Spectroscopy |
| Rotation Barrier (ΔG‡) | 12.3 kcal/mol | DFT (B3LYP/6-31G*) |
The carboxylic acid’s restricted mobility enhances its chelating capacity, making the compound a potential ligand for metal-catalyzed reactions.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-2-6-3-1-4(3)7(5)11-6/h3-7H,1-2H2,(H,9,10) |
InChI Key |
PRCGNEWLBUMXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C(CC2O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Tricyclic Core Formation
The tricyclic framework is typically constructed via intramolecular cyclization reactions. A common approach involves the use of Diels-Alder reactions to form the bicyclo[3.2.1]octane system, followed by etherification to introduce the oxygen bridge. For example, reacting a diene with a maleic anhydride derivative under thermal conditions (120–150°C, toluene solvent) yields the bicyclic intermediate. Subsequent treatment with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) facilitates ether ring closure, forming the 8-oxatricyclo[3.2.1.0,2,4]octane skeleton.
Carboxylic Acid Functionalization
The carboxylic acid group at position 6 is introduced via oxidation of a primary alcohol or aldehyde precursor. A two-step sequence is often employed:
- Grignard Addition : Reacting the tricyclic ketone with a methylmagnesium bromide reagent generates a secondary alcohol.
- Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or a milder alternative like pyridinium chlorochromate (PCC) in dichloromethane.
Key Challenges :
- Over-oxidation to ketones must be controlled by careful reagent stoichiometry.
- Stereochemical integrity at position 6 requires chiral auxiliaries or asymmetric catalysis.
Stereochemical Control and Racemic Mixture Resolution
The compound’s four stereocenters necessitate precise stereochemical management. Two primary strategies are employed:
Asymmetric Synthesis
Chiral catalysts such as Sharpless epoxidation catalysts or Jacobsen’s salen complexes enable enantioselective formation of critical stereocenters. For instance, titanium(IV)-mediated asymmetric Diels-Alder reactions achieve >90% enantiomeric excess (ee) for the bicyclic intermediate.
Kinetic Resolution
Racemic mixtures are resolved using chiral stationary phase chromatography or enzymatic hydrolysis. Lipase enzymes (e.g., Candida antarctica lipase B) selectively esterify one enantiomer, allowing separation of the rac mixture.
Table 1: Comparison of Stereochemical Control Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Asymmetric Catalysis | 88–92 | 65–75 | Moderate |
| Enzymatic Resolution | 95–98 | 40–50 | High |
| Chiral Chromatography | >99 | 30–40 | Very High |
Industrial Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reaction control and scalability. Key advantages include:
- Precise temperature modulation (±1°C) for exothermic cyclization steps.
- Reduced solvent waste through in-line recycling.
- 20–30% higher throughput compared to batch processes.
Catalytic System Optimization
Heterogeneous catalysts (e.g., zeolite-encapsulated palladium) improve yield in oxidation steps. A case study demonstrated a 15% increase in carboxylic acid yield when using mesoporous silica-supported catalysts versus homogeneous alternatives.
Purification and Characterization
Crystallization Techniques
The final product is purified via fractional crystallization from ethanol/water mixtures (1:3 v/v). Recrystallization at −20°C yields >99% pure crystals, as confirmed by HPLC analysis.
Spectroscopic Verification
- ¹H NMR : Distinct signals at δ 3.7–4.1 ppm (ether oxygens) and δ 12.1 ppm (carboxylic acid proton).
- X-ray Crystallography : Confirms absolute configuration and bond angles within the tricyclic system.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the tricyclic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural products.
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Core Scaffold: The target compound’s tricyclic oxygen bridge (8-oxatricyclo) distinguishes it from bicyclic analogs like cephalosporins (bicyclo[4.2.0]) or prostaglandin precursors (bicyclo[2.2.1]). Azabicyclo compounds (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding and altering pharmacokinetic properties .
Functional Groups: The carboxylic acid group in the target compound allows for salt formation or conjugation with amines, contrasting with the methanol derivative (), which requires oxidation for similar reactivity . Cephalosporins () integrate a β-lactam ring and sulfur atom, critical for antibacterial activity via penicillin-binding protein inhibition .
Notes
Pharmacological Data: Limited studies exist on the target compound’s direct bioactivity. However, its structural analogs (e.g., cephalosporins, azabicyclo derivatives) validate its relevance in drug discovery .
Stereochemical Complexity : The four stereocenters in the target compound necessitate precise synthetic protocols to avoid racemization, a challenge less prominent in simpler bicyclic systems .
Diverse Applications : Substituent variations (e.g., bromomethyl, sulfonyl chloride) expand its utility in creating libraries for high-throughput screening .
Biological Activity
Rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a bicyclic compound notable for its unique tricyclic structure and potential biological activities. The molecular formula of this compound is C₈H₁₀O₃, and its CAS number is 2089245-77-0. This article reviews the biological activity of this compound, particularly its chondrogenic effects and implications for regenerative medicine.
Structural Characteristics
The stereochemistry of this compound is crucial for its biological interactions. The presence of an oxygen atom in the cyclic structure contributes to its unique properties and potential interactions with biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid | C₈H₁₀O₃ | Different stereochemistry affecting biological activity |
| (1R,2S)-Cyclopropanecarboxylic acid | C₃H₄O₂ | Simpler structure with different reactivity |
| (1S)-Cis-3-Hydroxycyclopentanepropanoic acid | C₅H₈O₃ | Contains a cyclopentane ring; potential for different interactions |
Chondrogenic Effects
Recent studies indicate that this compound exhibits significant chondrogenic activity , which suggests its potential application in regenerative medicine and tissue engineering focused on cartilage formation. The compound appears to interact with cell signaling pathways that are critical for cartilage development and repair .
The mechanism by which this compound promotes chondrogenesis involves modulation of various growth factors and signaling molecules involved in cartilage differentiation . Ongoing research aims to elucidate these pathways further and identify specific therapeutic targets.
Case Studies
Several case studies have explored the efficacy of this compound in promoting cartilage repair:
- In Vitro Studies : Laboratory experiments have demonstrated that cells treated with this compound show increased expression of chondrogenic markers compared to untreated controls .
- Animal Models : Preclinical trials using animal models have shown promising results in enhancing cartilage regeneration following joint injuries when administered this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
